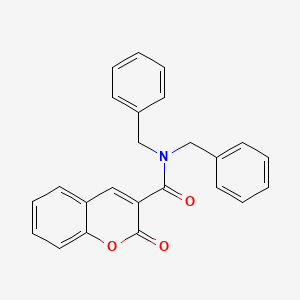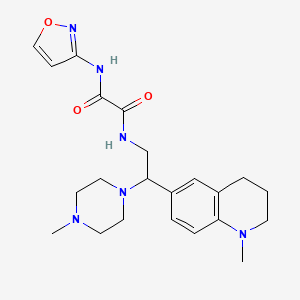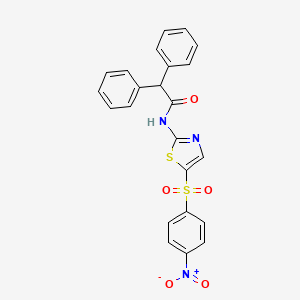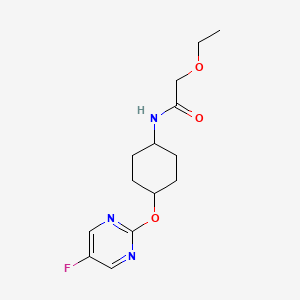
(E)-1-(4-(tert-butyl)phenyl)-3-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-(4-(tert-butyl)phenyl)-3-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a useful research compound. Its molecular formula is C22H26N4O3 and its molecular weight is 394.475. The purity is usually 95%.
BenchChem offers high-quality (E)-1-(4-(tert-butyl)phenyl)-3-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-(4-(tert-butyl)phenyl)-3-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Potential as BRAFV600E Inhibitors
- Aryl phenyl ureas with a 4-quinazolinoxy substituent, similar in structure to the compound , have been identified as potent inhibitors of mutant and wild-type BRAF kinase. Such compounds exhibit good pharmacokinetic properties and efficacy in mouse tumor xenograft models following oral dosing, highlighting their potential in cancer therapy (Holladay et al., 2011).
Synthesis and Biological Evaluation of Urea Derivatives
- Novel compounds with urea or bis-urea functionalities, including hydroxyphenyl or halogenphenyl substituents, have been synthesized and evaluated for biological activity. These compounds exhibit significant antiproliferative effects against various cancer cell lines, indicating their utility in the development of new anticancer drugs (Perković et al., 2016).
Role in Adenosine A3 Receptor Antagonism
- Research into isoquinoline and quinazoline urea derivatives has shown that these compounds can bind to human adenosine A3 receptors, acting as antagonists. This finding suggests their potential application in the study and treatment of conditions related to adenosine receptor activity, such as cardiovascular diseases and neurological disorders (van Muijlwijk-Koezen et al., 2000).
Inhibition of Orexin-1 Receptor
- A specific compound identified as a potent and selective orexin-1 receptor antagonist demonstrates the ability to attenuate stress-induced hyperarousal without inducing hypnotic effects. This highlights the compound's relevance in researching psychiatric disorders associated with stress or hyperarousal states (Bonaventure et al., 2015).
Gelation Properties in Silver(I) Complexes
- The gelation behavior of quinoline urea derivatives in the formation of Ag-complexes has been explored, indicating potential applications in the development of novel gelators and the study of their properties in various solvents (Braga et al., 2013).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-(4-(tert-butyl)phenyl)-3-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea involves the condensation of 4-tert-butylphenylhydrazine with 2-methoxyethyl isocyanate to form the intermediate 3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-carbohydrazide. This intermediate is then reacted with ethyl chloroformate to form the corresponding ethyl carbamate, which is subsequently treated with (E)-N'-phenyl-N-(4-tert-butylphenyl)urea to yield the final product.", "Starting Materials": [ "4-tert-butylphenylhydrazine", "2-methoxyethyl isocyanate", "ethyl chloroformate", "(E)-N'-phenyl-N-(4-tert-butylphenyl)urea" ], "Reaction": [ "Step 1: Condensation of 4-tert-butylphenylhydrazine with 2-methoxyethyl isocyanate to form 3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-carbohydrazide.", "Step 2: Reaction of 3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-carbohydrazide with ethyl chloroformate to form the corresponding ethyl carbamate.", "Step 3: Treatment of the ethyl carbamate with (E)-N'-phenyl-N-(4-tert-butylphenyl)urea to yield the final product, (E)-1-(4-(tert-butyl)phenyl)-3-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea." ] } | |
CAS-Nummer |
941895-02-9 |
Produktname |
(E)-1-(4-(tert-butyl)phenyl)-3-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea |
Molekularformel |
C22H26N4O3 |
Molekulargewicht |
394.475 |
IUPAC-Name |
1-(4-tert-butylphenyl)-3-[3-(2-methoxyethyl)-2-oxoquinazolin-4-yl]urea |
InChI |
InChI=1S/C22H26N4O3/c1-22(2,3)15-9-11-16(12-10-15)23-20(27)25-19-17-7-5-6-8-18(17)24-21(28)26(19)13-14-29-4/h5-12H,13-14H2,1-4H3,(H2,23,25,27) |
InChI-Schlüssel |
XGPZKPCMTDMKEL-NCELDCMTSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)NC2=C3C=CC=CC3=NC(=O)N2CCOC |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(6-acetamidobenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide](/img/structure/B2832597.png)
![(3Z)-1-(4-fluorobenzyl)-3-[(pyridin-3-ylamino)methylene]-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2832598.png)
![N-[[2-(Hydroxymethyl)-2-bicyclo[2.2.2]octanyl]methyl]prop-2-enamide](/img/structure/B2832600.png)

![methyl 3-carbamoyl-2-(3-(ethylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2832604.png)

![4-cyano-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2832610.png)
![4-(Chloromethyl)-2-[2-(thiophen-2-ylmethylidene)hydrazin-1-yl]-1,3-thiazole](/img/structure/B2832611.png)


![4-[(3-Methoxyphenyl)amino]butanoic acid](/img/structure/B2832616.png)

![N-[[4-(2-Methoxyphenoxy)phenyl]methyl]prop-2-enamide](/img/structure/B2832618.png)